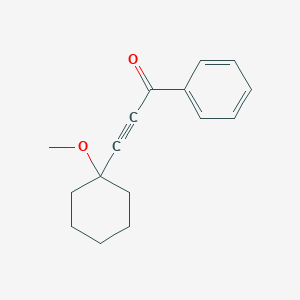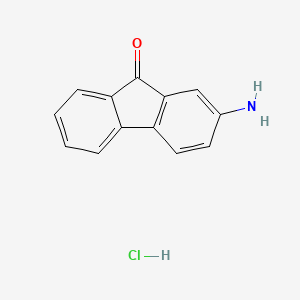
9H-Fluoren-9-one, 2-amino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-9-one, 2-amino-, hydrochloride: is a chemical compound with the molecular formula C13H9NO·HCl. It is a derivative of fluorenone, which is a bright fluorescent yellow solid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-one, 2-amino-, hydrochloride typically involves the reaction of 9H-Fluoren-9-one with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9H-Fluoren-9-one, 2-amino-, hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents and other electrophiles are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as fluorenone oxides.
Reduction: Reduced forms such as fluorenol.
Substitution: Various substituted fluorenones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9H-Fluoren-9-one, 2-amino-, hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study its effects on different biological systems. It may also be used as a fluorescent probe due to its bright yellow fluorescence.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It may be used as an active pharmaceutical ingredient or as an intermediate in the synthesis of other pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacture of materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 9H-Fluoren-9-one, 2-amino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Fluorenone: A parent compound with similar structural features but lacking the amino group.
Fluorenol: A reduced form of fluorenone with a hydroxyl group.
2-Amino-9-fluorenone: A similar compound with an amino group but without the hydrochloride salt.
Uniqueness: 9H-Fluoren-9-one, 2-amino-, hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
84716-13-2 |
|---|---|
Molekularformel |
C13H10ClNO |
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
2-aminofluoren-9-one;hydrochloride |
InChI |
InChI=1S/C13H9NO.ClH/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8;/h1-7H,14H2;1H |
InChI-Schlüssel |
VVWFHUAYKTZVCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
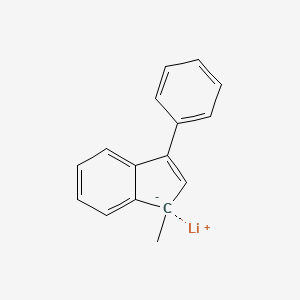
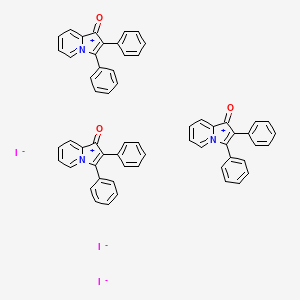
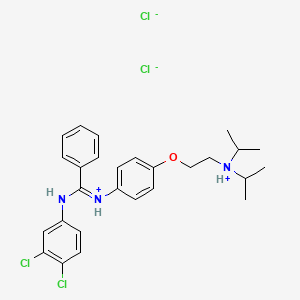
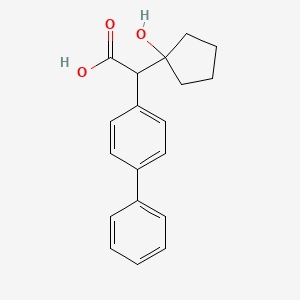
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)
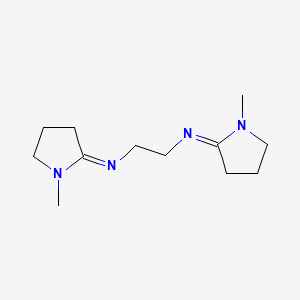
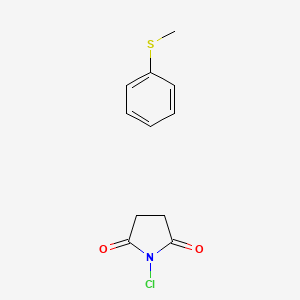


![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
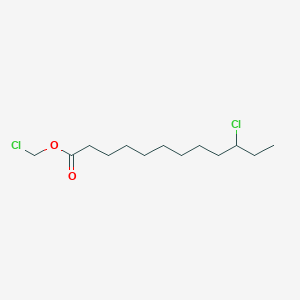
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
